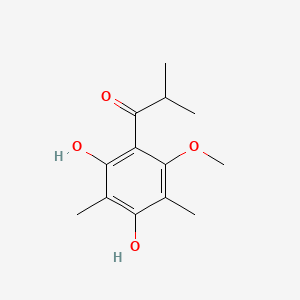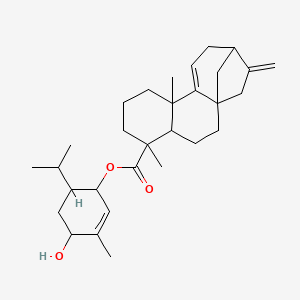
Wedelobatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wedelobatin B is a natural product derived from the plant Wedelia trilobataThe molecular formula of this compound is C30H44O3, and it has a molecular weight of 452.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Wedelobatin B is typically extracted from the herbs of Wedelia trilobata. The extraction process involves using ethanol to extract the complete, air-dried, powdered plant material at room temperature. The ethanol extract is then concentrated to produce a residue, which is further fractionated using silica gel column chromatography and eluted with a petroleum ether-acetone solvent system. The fractions are then extracted with methanol to produce the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes as described above. The key steps involve:
- Extraction with ethanol.
- Concentration of the extract.
- Fractionation using silica gel column chromatography.
- Elution with petroleum ether-acetone solvent system.
- Further extraction with methanol.
Chemical Reactions Analysis
Types of Reactions
Wedelobatin B undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Scientific Research Applications
Wedelobatin B has significant scientific research applications in various fields, including:
Chemistry: It is used as a reference standard in the examination and measurement of bioactive substances in plant species.
Biology: It exhibits significant biological activity and is used in studies related to plant biochemistry and physiology.
Medicine: Research on this compound includes its potential therapeutic effects and its role in traditional medicine.
Industry: It is used in the development of natural product-based pharmaceuticals and other industrial applications .
Mechanism of Action
The mechanism of action of Wedelobatin B involves its interaction with specific molecular targets and pathways in biological systems. It exerts its effects by modulating various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Wedelobatin B is part of a group of compounds known as ent-kaurane diterpenoids. Similar compounds include:
- Wedelobatin A
- 3α-tigloyloxypterokaurene L3
- ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid
These compounds share similar molecular structures and biological activities but differ in their specific chemical properties and effects. This compound is unique due to its specific molecular configuration and the distinct biological activities it exhibits .
Properties
IUPAC Name |
(4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) 5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h9,14,18,21-25,31H,4,7-8,10-13,15-17H2,1-3,5-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTKQTLRXOMFCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3=CCC(C4)C(=C)C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
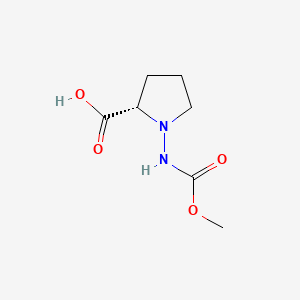
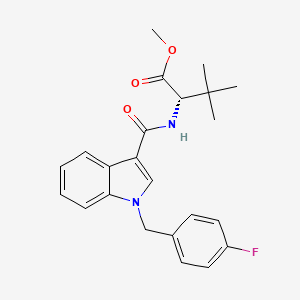
![1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B593392.png)
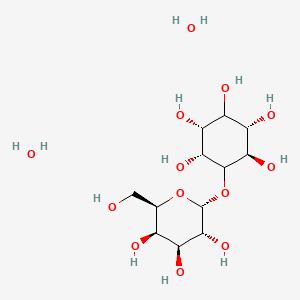

![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate](/img/structure/B593397.png)

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
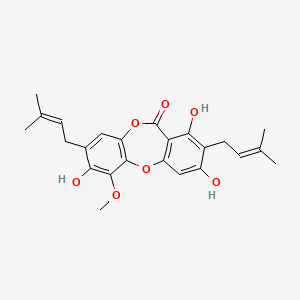
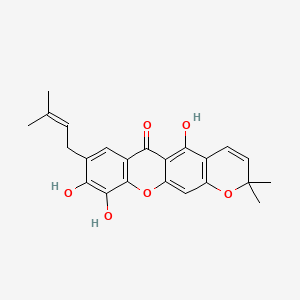
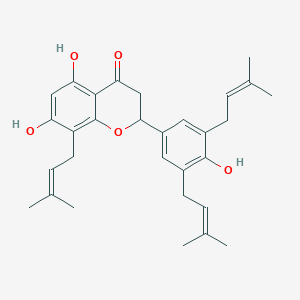
![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)
